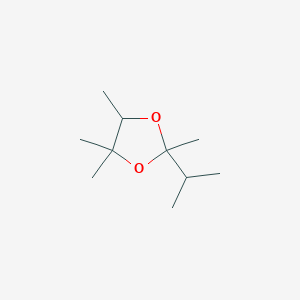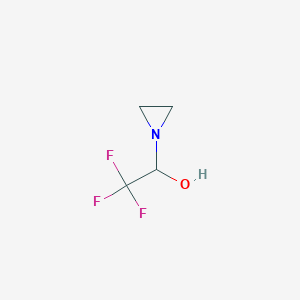
1-(Aziridin-1-yl)-2,2,2-trifluoroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aziridin-1-yl)-2,2,2-trifluoroethanol is a compound that features an aziridine ring attached to a trifluoroethanol moiety. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive. The trifluoroethanol group imparts unique chemical properties, including increased acidity and the ability to participate in hydrogen bonding. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Aziridin-1-yl)-2,2,2-trifluoroethanol can be synthesized through several methods. One common approach involves the reaction of aziridine with trifluoroacetaldehyde. This reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the aziridine ring. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Aziridin-1-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the aziridine ring into more stable amine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction typically produces amine derivatives .
Applications De Recherche Scientifique
1-(Aziridin-1-yl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty polymers and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-(Aziridin-1-yl)-2,2,2-trifluoroethanol involves its high reactivity due to the ring strain in the aziridine ring. This strain makes the compound prone to nucleophilic attack, leading to ring-opening reactions. The trifluoroethanol moiety can participate in hydrogen bonding, influencing the compound’s interactions with biological molecules. The molecular targets and pathways involved include enzymes and proteins that can form covalent bonds with the aziridine ring .
Comparaison Avec Des Composés Similaires
Aziridine: The parent compound of the aziridine family, known for its high reactivity and use in organic synthesis.
Trifluoroethanol: A compound with similar hydrogen bonding properties but lacking the aziridine ring.
Aziridin-1-yl oximes:
Uniqueness: 1-(Aziridin-1-yl)-2,2,2-trifluoroethanol is unique due to the combination of the aziridine ring and the trifluoroethanol moiety. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
20893-12-3 |
|---|---|
Formule moléculaire |
C4H6F3NO |
Poids moléculaire |
141.09 g/mol |
Nom IUPAC |
1-(aziridin-1-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C4H6F3NO/c5-4(6,7)3(9)8-1-2-8/h3,9H,1-2H2 |
Clé InChI |
LPSOHQGAOKSRTE-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14699685.png)
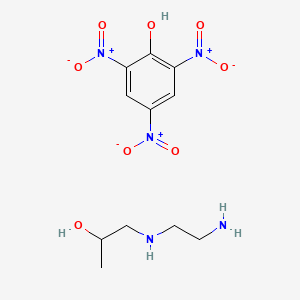


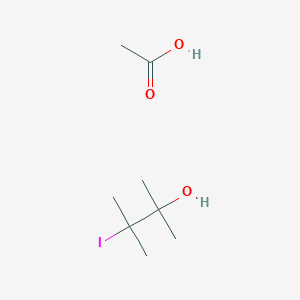
![7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one](/img/structure/B14699709.png)
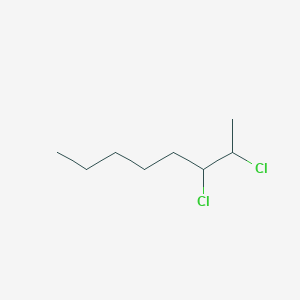
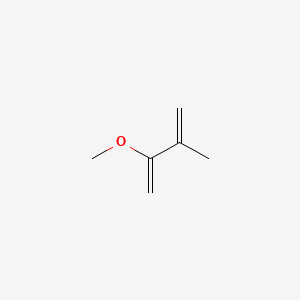
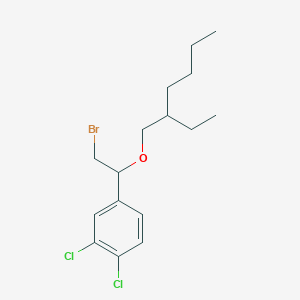

![1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one](/img/structure/B14699747.png)
![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)
